molecular formula C14H17ClN4O3 B1386841 tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate CAS No. 1170274-99-3

tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate

Cat. No.: B1386841
CAS No.: 1170274-99-3
M. Wt: 324.76 g/mol
InChI Key: DZXZZNYIFREIHX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular pathways and processes. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .

Biological Activity

Chemical Structure and Properties

Tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate features a complex bicyclic structure that includes a tetrazole ring and various functional groups that may influence its biological activity. The presence of the chloromethyl group suggests potential reactivity that could be leveraged in medicinal chemistry.

Biological Activity

While specific studies on this compound are scarce, similar compounds with tetrazole and carboxylate functionalities have been investigated for various biological activities:

  • Antimicrobial Activity : Compounds containing tetrazole rings have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation.
  • Anticancer Properties : Many derivatives of tetrazoles have been studied for their anticancer properties, often linked to their ability to induce apoptosis in cancer cells or inhibit tumor growth.
  • Enzyme Inhibition : The structural characteristics of tetrazoles allow them to act as enzyme inhibitors in various biochemical pathways.

Research Findings and Case Studies

Research into related compounds has yielded significant findings:

  • Study on Tetrazole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain tetrazole derivatives exhibited high inhibition rates against specific cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Antimicrobial Efficacy : Research indicated that tetrazole-containing compounds displayed notable antibacterial activity against strains of Staphylococcus aureus, suggesting potential for development as new antibiotics .

Data Table of Related Compounds

Here is a comparative table summarizing the biological activities of related compounds:

Compound NameStructureBiological ActivityReference
Tetrazole Derivative AStructure AAnticancer (MCF-7)
Tetrazole Derivative BStructure BAntimicrobial (S. aureus)
Tert-butyl 2-chloro-3-oxobutanoateStructure CSkin Irritant

Properties

IUPAC Name

tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3/c1-14(2,3)22-13(21)18-6-9-10(7-18)17-19-11(20)4-8(5-15)16-12(9)19/h4,17H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXZZNYIFREIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN3C2=NC(=CC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate
Reactant of Route 2
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate
Reactant of Route 3
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate
Reactant of Route 4
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate
Reactant of Route 5
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate
Reactant of Route 6
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate

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